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Compound of Interest

Compound Name:
4-(4-Methylpiperazin-1-

yl)cyclohexanone

Cat. No.: B151978 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the crystal structure of 4-(4-Methylpiperazin-1-
yl)cyclohexanone did not yield publicly available crystallographic data. To fulfill the core

requirements of this request, this guide provides a comprehensive crystal structure analysis of

a closely related and structurally characterized compound: 1-[4-(4-Hydroxyphenyl)piperazin-1-

yl]ethanone. This compound shares the core piperazine moiety, offering valuable insights into

the structural characteristics of this important chemical class.

Introduction
Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a

wide array of clinically used drugs. Their conformational flexibility and ability to engage in

various intermolecular interactions make them privileged scaffolds in drug design.

Understanding the precise three-dimensional arrangement of these molecules in the solid state

through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR)

studies, polymorph screening, and the rational design of new therapeutic agents.

This technical guide provides a detailed overview of the crystal structure analysis of 1-[4-(4-

Hydroxyphenyl)piperazin-1-yl]ethanone, a compound that serves as a valuable case study for

researchers working with piperazine-containing molecules.
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Molecular Structure and Conformation
The asymmetric unit of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone contains one molecule.

The central piperazine ring adopts a classic chair conformation. The geometry of the molecule

is further defined by the dihedral angle between the mean plane of the benzene ring and the

acetyl group, which is 48.7(1)°.[1]

Crystallographic Data and Structure Refinement
The crystal structure of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone was determined by

single-crystal X-ray diffraction. A summary of the crystallographic data and refinement

parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₁₂H₁₆N₂O₂

Formula Weight 220.27

Temperature 173 K

Wavelength (Cu Kα) 1.54184 Å

Crystal System Monoclinic

Space Group P2₁/n

Unit Cell Dimensions

a 6.13183(19) Å

b 12.0106(4) Å

c 14.8704(5) Å

α 90°

β 94.025(3)°

γ 90°

Volume 1092.46(6) Å³

Z 4

Calculated Density 1.338 Mg/m³

Absorption Coefficient 0.75 mm⁻¹

F(000) 472

Crystal Size 0.48 x 0.46 x 0.32 mm

Table 2: Data Collection and Refinement Statistics
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Parameter Value

Diffractometer Agilent Xcalibur (Eos, Gemini)

Theta range for data collection 4.7 to 72.3°

Index ranges -7 ≤ h ≤ 5, -14 ≤ k ≤ 14, -18 ≤ l ≤ 17

Reflections collected 6224

Independent reflections 2134 [R(int) = 0.025]

Completeness to theta = 67.0° 99.8 %

Absorption correction Multi-scan

Max. and min. transmission 1.000 and 0.833

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2134 / 0 / 147

Goodness-of-fit on F² 1.07

Final R indices [I > 2σ(I)] R1 = 0.041, wR2 = 0.113

R indices (all data) R1 = 0.045, wR2 = 0.116

Largest diff. peak and hole 0.22 and -0.18 e.Å⁻³

Experimental Protocols
Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine
A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid

anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is stirred and

refluxed for 3 days.[2] The reaction mixture is then filtered, and the filtrate is evaporated. The

resulting solid residue is stirred in water, and sodium hydrogen carbonate is added. The

mixture is stirred for 30 minutes. The precipitated product is collected by filtration and then

dissolved in a diluted hydrochloric acid solution. This solution is extracted with

trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium

hydroxide. The final product is collected by filtration and recrystallized from ethanol.[2]
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4-(1-piperazinyl)phenol dihydrobromide
Acetic anhydride

Potassium carbonate
1,4-Dioxane

Stir and Reflux
(3 days) Filter Reaction Mixture Evaporate Filtrate Aqueous Workup

(Water, NaHCO3) Filter Precipitate Dissolve in dilute HCl Extract with CHCl3 Neutralize with NH4OH Filter Product Recrystallize from Ethanol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Crystal Structure Analysis of a Piperazine Derivative: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151978#crystal-structure-analysis-of-4-4-
methylpiperazin-1-yl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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